

Navigating the Landscape of 4-Fluoro-2-hydroxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-2-hydroxyquinoline

Cat. No.: B15072201

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on **4-Fluoro-2-hydroxyquinoline** and its closely related analogs. While a specific CAS Number for **4-Fluoro-2-hydroxyquinoline** is not readily available in public databases, this guide consolidates critical information on the synthesis, properties, and applications of the broader fluoro-hydroxyquinoline class, compounds of significant interest in medicinal chemistry and materials science. This document provides detailed experimental protocols, quantitative data, and visual diagrams of key chemical pathways to support ongoing research and development efforts.

Physicochemical Properties and Identification

The quinoline scaffold is a privileged structure in drug discovery, and the introduction of fluorine and hydroxyl groups can significantly modulate its physicochemical and biological properties.^[1] 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone counterparts. The specific properties of fluorinated quinolones can vary based on the position of the fluorine atom and other substituents. Below is a summary of properties for related fluoro-hydroxyquinoline derivatives.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
8-Fluoro-4-hydroxyquinoline	63010-71-9	C ₉ H ₆ FNO	163.15	278-282
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline	31009-34-4	C ₁₀ H ₅ F ₄ NO	231.15	259-263[2]
8-Fluoro-4-hydroxy-2-methylquinoline	5288-22-2	C ₁₀ H ₈ FNO	177.18	Not specified
6-Fluoro-4-hydroxy-2-methylquinoline	15912-68-2	C ₁₀ H ₈ FNO	177.18	273-277[1][3]

Synthesis of Fluoro-hydroxyquinolines

The synthesis of 4-hydroxyquinolines is often achieved through well-established named reactions in organic chemistry. The Gould-Jacobs reaction is a notable method for producing fluoro-4-hydroxyquinoline-3-carboxylic acids.[4] Another common approach is the Conrad-Limpach reaction.[5]

Experimental Protocol: General Synthesis of 4-hydroxy-2-quinolone Derivatives

A green chemistry approach utilizing microwave irradiation and a bismuth chloride catalyst has been reported for the synthesis of 4-hydroxy-2-quinolone analogues.[6]

Materials:

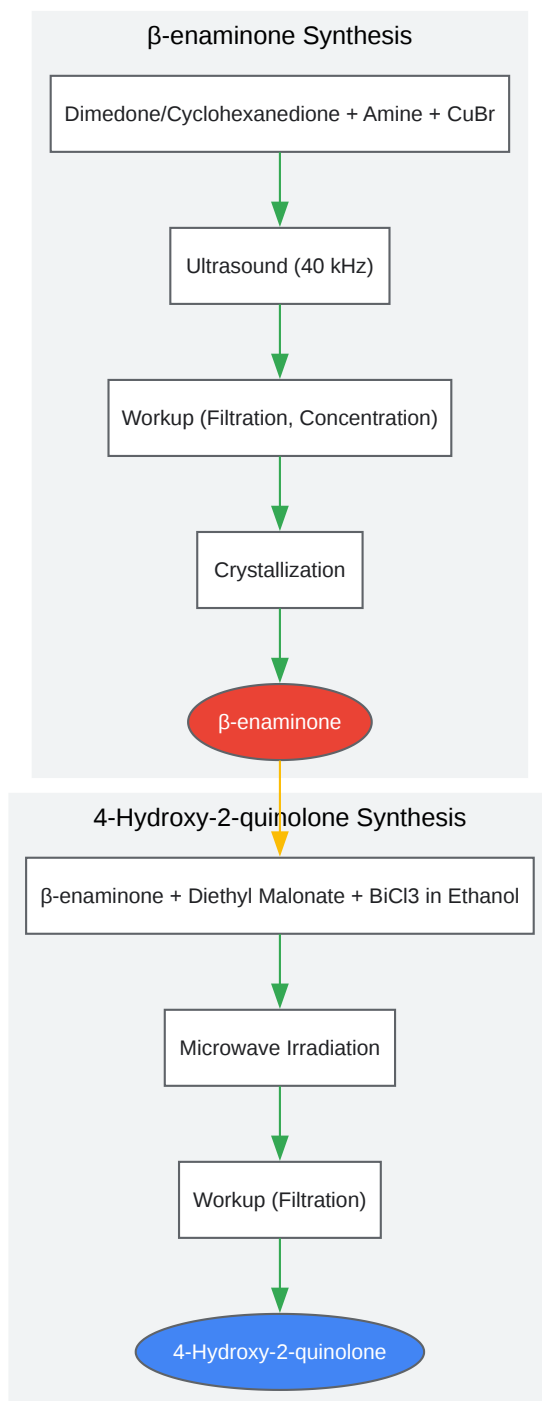
- Diethyl malonate
- β-enaminone derivative

- Ethanol
- Bismuth chloride (BiCl_3)
- Ethyl acetate (EtOAc) or Dichloromethane (DCM)
- Diethyl ether
- n-hexane

Procedure:[\[6\]](#)

- Preparation of β -enaminone:
 - In a microwave reactor, combine dimedone or cyclohexanedione (1 mmol), an appropriate amine (1 mmol), and CuBr (0.05 mmol).
 - Subject the mixture to ultrasound at 40 kHz at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
 - Add 5 mL of EtOAc or DCM, recover the catalyst by filtration, and concentrate the filtrate.
 - Crystallize the pure product from a 1:1 mixture of diethyl ether and n-hexane at 6 °C overnight. Filter and dry the product.
- Synthesis of 4-hydroxy-2-quinolone:
 - In a glass tube, introduce a 3:1 mixture of diethyl malonate and the prepared β -enaminone in 1 mL of ethanol.
 - Add 0.2 mmol of BiCl_3 to the mixture.
 - Subject the reaction to microwave irradiation for 5-13 minutes, monitoring progress by TLC.
 - Upon completion, add 5 mL of ethanol and recover the catalyst by filtration.
 - The filtrate contains the 4-hydroxy-2-quinolone product, which can be further purified.

General Workflow for 4-Hydroxy-2-quinolone Synthesis

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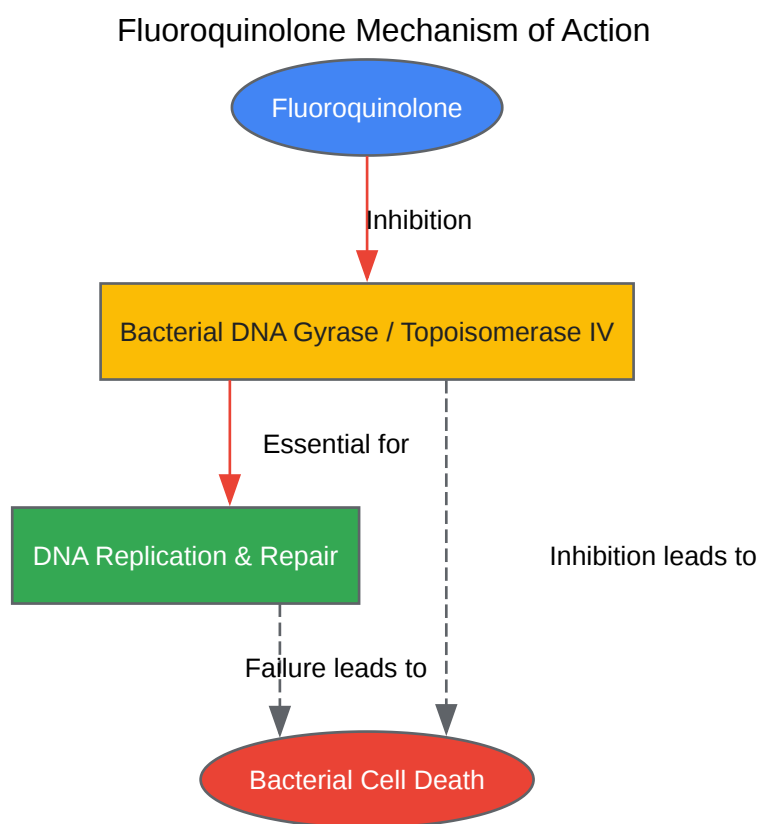
Caption: Workflow for the synthesis of 4-hydroxy-2-quinolones.

Applications in Research and Drug Development

Fluoro-hydroxyquinolines are versatile building blocks with a wide range of applications, primarily driven by their biological activities.

Antibacterial Agents

The quinolone core is famously associated with antibacterial activity. Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] Flumequine was one of the first fluoroquinolone antibiotics.[8] The introduction of a fluorine atom at the C6 position of the quinolone ring has been shown to significantly enhance antimicrobial activity.[7]



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